An In-depth Technical Guide to the Fundamental Properties of Benzyltrimethylsilane
An In-depth Technical Guide to the Fundamental Properties of Benzyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of Benzyltrimethylsilane, a versatile organosilicon compound. The information is presented to be a valuable resource for professionals in research, scientific exploration, and drug development.
Chemical and Physical Properties
Benzyltrimethylsilane is a colorless liquid with a characteristic odor. It is soluble in common organic solvents but insoluble in water. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of Benzyltrimethylsilane
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆Si | [1][2] |
| Molecular Weight | 164.32 g/mol | [1][2] |
| CAS Number | 770-09-2 | [1][3][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 187-191 °C at 760 mmHg | [1][3][4] |
| Density | 0.863 - 0.893 g/mL | [1][4][5] |
| Flash Point | 57 - 58.9 °C | [1][3][5] |
| Refractive Index | 1.475 | [5] |
Table 2: Chemical Identifiers of Benzyltrimethylsilane
| Identifier | Value | Reference(s) |
| IUPAC Name | benzyl(trimethyl)silane | [1] |
| Synonyms | α-Trimethylsilyltoluene, Trimethyl(phenylmethyl)silane | [1][6] |
| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1 | [1][6] |
Spectroscopic Properties
The structural elucidation of Benzyltrimethylsilane is supported by various spectroscopic techniques. The key spectral data are summarized below.
Table 3: Spectroscopic Data of Benzyltrimethylsilane
| Technique | Key Data | Reference(s) |
| ¹H NMR | δ (ppm): 7.19 (m, 2H, Ar-H), 7.06 (m, 1H, Ar-H), 6.99 (m, 2H, Ar-H), 2.07 (s, 2H, CH₂), -0.20 (s, 9H, Si(CH₃)₃) | [7] |
| ¹³C NMR | Predicted shifts: Aromatic carbons in the range of 124-141 ppm, CH₂ at ~25 ppm, and Si(CH₃)₃ at ~ -1.5 ppm. | [6] |
| ²⁹Si NMR | Chemical shift values are available in specialized databases. | [8] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, Si-C stretching, and aromatic overtones. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 164. Key fragments at m/z = 149 [M-CH₃]⁺, 91 [C₇H₇]⁺ (tropylium ion), 73 [Si(CH₃)₃]⁺. | [9] |
Reactivity and Applications
Benzyltrimethylsilane is a valuable reagent in organic synthesis, primarily due to the stabilizing effect of the silicon atom on an adjacent carbocation (the α-effect) and its ability to act as a benzyl (B1604629) anion equivalent.
Its reactivity is characterized by:
-
Electrophilic Substitution: The C-Si bond can be cleaved by electrophiles, leading to the formation of a new C-E bond at the benzylic position. This is particularly useful in Friedel-Crafts type reactions where the trimethylsilyl (B98337) group acts as a proton surrogate, directing the substitution to the benzylic carbon.
-
Photochemical Reactions: Under UV irradiation, Benzyltrimethylsilane can undergo distinct photochemical processes depending on the solvent. In ethanol, benzyl radicals are formed, while in non-polar solvents like 3-methylpentane, α-trimethylsilylbenzyl radicals and radical cations are generated[10][11].
Experimental Protocols
Synthesis of Benzyltrimethylsilane via Grignard Reaction
This protocol describes a common method for the preparation of Benzyltrimethylsilane.
Reaction Scheme:
C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl C₆H₅CH₂MgCl + (CH₃)₃SiCl → C₆H₅CH₂Si(CH₃)₃ + MgCl₂
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzyl chloride
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of benzyl chloride in anhydrous diethyl ether or THF.
-
Add a small amount of the benzyl chloride solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Chlorotrimethylsilane:
-
Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure Benzyltrimethylsilane.
-
Visualizations
Synthesis of Benzyltrimethylsilane
Caption: Synthesis of Benzyltrimethylsilane.
Electrophilic Substitution Reaction
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
